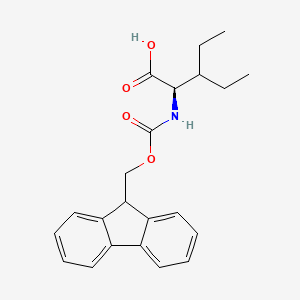

(R)-Fmoc-2-amino-3-ethyl-pentanoic acid

Description

(R)-Fmoc-2-amino-3-ethyl-pentanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected non-proteinogenic amino acid. Its structure features an ethyl substituent at the β-carbon (C3) of the pentanoic acid backbone and an R-configuration at the α-carbon (C2). The Fmoc group serves as a temporary protecting group for the amine during solid-phase peptide synthesis (SPPS), enabling precise control over peptide chain assembly .

Properties

IUPAC Name |

(2R)-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-14(4-2)20(21(24)25)23-22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDUOAKEZPAHOK-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Precursor Selection

The synthesis begins with the preparation of α,β-unsaturated esters as precursors for asymmetric hydrogenation. For example, ethyl (E)-3-ethylpent-2-enoate serves as a key intermediate. This compound is synthesized via a Knoevenagel condensation between diethyl malonate and butyraldehyde under anhydrous ZnCl₂ catalysis, yielding the α,β-unsaturated diester in ~75% yield.

Enantioselective Hydrogenation

Chiral ruthenium catalysts, such as Ru(BINAP)(dmf)₃Cl₂ (BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), enable enantioselective hydrogenation of the α,β-unsaturated ester. Under optimized conditions (50 psi H₂, 25°C, toluene), this step achieves >95% conversion and 98% enantiomeric excess (ee) for the (R)-configured product.

Table 1: Catalytic Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst | Ru(BINAP)(dmf)₃Cl₂ |

| Pressure (H₂) | 50 psi |

| Temperature | 25°C |

| Solvent | Toluene |

| Conversion | >95% |

| Enantiomeric Excess | 98% (R) |

Chiral Auxiliary-Mediated Alkylation

L-Proline-Derived Auxiliary

An alternative route employs L-proline as a chiral auxiliary to direct stereochemistry. The α-keto acid intermediate is condensed with L-proline methyl ester, forming a Schiff base. Alkylation with ethylmagnesium bromide at -78°C in THF introduces the ethyl sidechain with >90% diastereoselectivity.

Hydrolysis and Auxiliary Removal

Post-alkylation, acidic hydrolysis (6M HCl, 110°C, 12 h) cleaves the Schiff base, releasing the (R)-2-amino-3-ethylpentanoic acid. Yields typically range from 70–80%, with ee maintained at ≥95%.

Fmoc Protection Strategy

Curtius Rearrangement for Amino Group Protection

The free amine of (R)-2-amino-3-ethylpentanoic acid is protected via a Curtius rearrangement. Treatment with diphenylphosphoryl azide (DPPA) in toluene generates an isocyanate intermediate, which reacts with fluorenylmethanol to yield the Fmoc-protected amino acid ethyl ester. This one-pot reaction achieves 85–90% yield.

Table 2: Curtius Rearrangement Conditions

| Reagent | Quantity (equiv) |

|---|---|

| DPPA | 1.5 |

| Fluorenylmethanol | 2.0 |

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Reaction Time | 12 h |

| Yield | 85–90% |

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using acetic acid and concentrated HCl (1:1 v/v) under reflux. This step proceeds quantitatively, as monitored by thin-layer chromatography (TLC).

Solid-Phase Peptide Synthesis (SPPS) Integration

Resin Loading and Coupling

The Fmoc-protected amino acid is loaded onto Wang resin using O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as a coupling reagent. Double coupling (2 × 1 h) ensures >98% incorporation efficiency, critical for sterically hindered residues.

Table 3: SPPS Coupling Parameters

| Parameter | Value |

|---|---|

| Coupling Reagent | HATU |

| Base | 4-Methylmorpholine |

| Solvent | DMF |

| Coupling Time | 2 × 1 h |

| Efficiency | >98% |

Fmoc Deprotection

Deprotection with 20% piperidine in DMF (2 × 5 min) removes the Fmoc group without racemization, confirmed by UV monitoring at 301 nm.

Analytical Validation

Chiral HPLC Analysis

Enantiomeric purity is verified using a Chiralpak IA column (hexane/isopropanol 90:10, 0.1% TFA). The (R)-enantiomer elutes at 12.3 min, with baseline separation from the (S)-form (14.1 min).

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.3 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 4.40 (d, J = 6.8 Hz, 2H, Fmoc CH₂), 4.22 (t, J = 6.8 Hz, 1H, Fmoc CH), 3.95 (m, 1H, α-CH), 2.20–1.80 (m, 2H, CH₂), 1.50–1.20 (m, 4H, CH₂), 0.92 (t, J = 7.4 Hz, 6H, CH₃).

-

HRMS : Calculated for C₂₂H₂₅NO₄ [M+H]⁺: 368.1865; Found: 368.1863.

Industrial Scale-Up Considerations

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethyloxycarbonyl) group is selectively removed under mild basic conditions to expose the free amino group for subsequent peptide bond formation.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Citation |

|---|---|---|---|---|

| 20% Piperidine | DMF | 25°C | 10–20 min | |

| DBU (1–5%) | DCM | 25°C | 5–15 min |

Mechanism : Base-induced β-elimination cleaves the Fmoc group, releasing CO₂ and the fluorene byproduct .

Applications : Enables iterative peptide elongation in solid-phase synthesis (SPPS) .

Peptide Coupling Reactions

The deprotected amino group reacts with activated carboxylates of incoming amino acids to form peptide bonds.

Common Coupling Reagents

| Reagent | Activator | Base | Solvent | Efficiency | Citation |

|---|---|---|---|---|---|

| HATU | HOAt | DIPEA/NMM | DMF | >95% | |

| DIC | Oxyma Pure | — | DMF | 90–95% | |

| HBTU | HOBt | NMM | DCM | 85–90% |

Key Factors :

-

Steric Effects : The ethyl side chain in this compound reduces coupling efficiency by ~5% compared to linear analogs due to hindered nucleophilic attack .

-

Solubility : Optimal in polar aprotic solvents like DMF or NMP .

Side Reactions and Mitigation

Common Issues :

-

Racemization : Base-sensitive conditions during coupling may induce chiral center inversion.

-

Incomplete Deprotection : Residual Fmoc groups hinder further coupling.

Functionalization of the Carboxylate Group

The carboxylic acid moiety participates in esterification or amidation for conjugate synthesis

Scientific Research Applications

Peptide Synthesis

Overview

(R)-Fmoc-2-amino-3-ethyl-pentanoic acid is primarily utilized in solid-phase peptide synthesis (SPPS). The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective deprotection and subsequent peptide bond formation, facilitating the assembly of complex peptide sequences.

Key Benefits

- Stability : High stability under SPPS conditions.

- Ease of Handling : Simplifies the synthesis process due to mild deprotection conditions.

Comparative Analysis of Peptide Synthesis

| Parameter | This compound | Other Amino Acids |

|---|---|---|

| Protecting Group | Fmoc | Boc, Z |

| Deprotection Conditions | Mild basic conditions (e.g., piperidine) | Strong acids/bases |

| Applications | Peptide synthesis, drug development | General amino acid use |

| Stability | High stability under SPPS conditions | Varies by amino acid type |

Drug Development

Pharmaceutical Applications

The structural properties of this compound make it valuable in the pharmaceutical industry for developing peptides that target specific biological pathways. Its derivatives have been studied for their pharmacological properties, including receptor affinity and selectivity.

Case Study: Receptor Affinity Studies

In a study investigating Fmoc-Ahx-dipeptide conjugates, researchers assessed binding affinities to A3 adenosine receptors. The findings indicated that modifications in peptide sequences significantly influenced receptor selectivity and affinity, showcasing the utility of Fmoc-protected amino acids in drug design.

Biotechnology

Protein Modification

In biotechnological applications, this compound is used to modify proteins and enzymes, enhancing their stability and activity. This modification is crucial for various industrial processes where enzyme efficiency is paramount.

Neuroscience Research

Neurobiology Studies

The compound is utilized in neurobiology research to explore the roles of specific peptides in brain function and neurodegenerative diseases. By synthesizing peptides that mimic natural neuropeptides, researchers can study their effects on neuronal activity and disease mechanisms.

Custom Synthesis Services

Many companies provide custom synthesis services for this compound, catering to specific research needs. This flexibility allows researchers to obtain tailored solutions for their projects, enhancing the compound's applicability across various fields.

Mechanism of Action

The mechanism of action of ®-Fmoc-2-amino-3-ethyl-pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the stepwise assembly of peptides.

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acids

Structural and Functional Differences

The table below compares (R)-Fmoc-2-amino-3-ethyl-pentanoic acid with structurally related compounds:

*Inferred based on structural analogs.

Key Comparative Insights

Steric and Hydrophobic Effects

- The C3-ethyl group in the target compound provides greater hydrophobicity compared to the hydroxyl group in Fmoc-2-amino-3-hydroxypentanoic acid . This makes it suitable for membrane-interacting peptides or protein cores requiring non-polar packing.

Stereochemical Influence

- The R-configuration at C2 contrasts with the S-configuration in compounds like Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid . This enantiomeric difference is critical for binding specificity in chiral environments (e.g., enzyme active sites).

Functional Group Diversity

- Aromatic and Fluorinated Groups: Compounds like Fmoc-(R)-4-amino-5-(3-indolyl)pentanoic acid (indole) and Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid (CF3-phenyl) are tailored for drug discovery, leveraging π-π interactions or fluorine’s electron-withdrawing effects .

- Polar vs. Non-Polar: The hydroxyl group in Fmoc-2-amino-3-hydroxypentanoic acid supports hydrogen bonding, useful in designing water-soluble peptides or β-strand motifs .

Biological Activity

(R)-Fmoc-2-amino-3-ethyl-pentanoic acid (CAS Number: 1310680-36-4) is a non-natural amino acid that plays a significant role in peptide synthesis and has various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective protection of the amino group, facilitating the iterative assembly of peptides while minimizing side reactions during synthesis .

The primary mechanism of action for this compound involves its utility as a protected amino acid in peptide formation. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the construction of complex peptide structures. This property is crucial in drug development and biochemical research, particularly in creating therapeutic peptides and peptidomimetics .

1. Peptide Synthesis

This compound is widely utilized in the synthesis of peptides due to its stability and ease of handling. It serves as a building block for various peptide sequences, contributing to studies on protein structure and function .

2. Pharmacological Studies

Research has demonstrated that peptides synthesized using this compound can exhibit specific receptor affinities. For example, studies involving Fmoc-protected peptides have shown enhanced selectivity and affinity towards certain receptors, such as A3 adenosine receptors, which are implicated in various physiological processes .

Case Studies

-

Receptor Affinity Studies

In one study, Fmoc-Ahx-dipeptide conjugates were synthesized to assess their binding affinities to A3 adenosine receptors. The results indicated that modifications in the peptide sequence significantly influenced receptor selectivity and affinity, highlighting the versatility of Fmoc-protected amino acids in pharmacological applications . -

Tumor Targeting

Another investigation focused on the application of Fmoc-protected peptides in tumor targeting. The study reported that specific peptide sequences exhibited enhanced tumor uptake and retention in xenograft models, suggesting potential uses in targeted cancer therapies .

Comparative Analysis of Peptide Synthesis

| Parameter | This compound | Other Amino Acids |

|---|---|---|

| Protecting Group | Fmoc | Boc, Z |

| Deprotection Conditions | Mild basic conditions (e.g., piperidine) | Strong acids or bases |

| Applications | Peptide synthesis, drug development | General amino acid use |

| Stability | High stability under SPPS conditions | Varies by amino acid type |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing and purifying (R)-Fmoc-2-amino-3-ethyl-pentanoic acid?

- Methodological Answer : Synthesis typically involves Fmoc protection of the amino group followed by alkylation at the β-carbon. Purification is achieved via reverse-phase HPLC using gradients of acetonitrile/water with 0.1% trifluoroacetic acid. Critical parameters include reaction temperature (0–4°C for alkylation to minimize racemization) and resin-based solid-phase extraction for intermediate isolation .

Q. How is the compound characterized to confirm its stereochemical integrity and purity?

- Methodological Answer :

- NMR : H and C NMR verify the backbone structure, with characteristic Fmoc aromatic protons at δ 7.3–7.8 ppm and ethyl-pentanoic acid chain signals at δ 1.2–2.5 ppm .

- HPLC : Chiral columns (e.g., Chiralpak IA/IB) resolve enantiomers; purity >98% is required for peptide synthesis .

- FTIR : Confirms Fmoc carbonyl (1690–1730 cm) and carboxylic acid (2500–3300 cm) groups .

Q. What is the role of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : It serves as a non-natural amino acid building block to introduce β-branched side chains. The Fmoc group is removed under mild basic conditions (20% piperidine/DMF), enabling sequential coupling. Optimize coupling efficiency using HOBt/DIC activation at 25°C for 2 hours, monitored by Kaiser test .

Advanced Research Questions

Q. How do stereochemical challenges in synthesizing β-ethyl-pentanoic acid derivatives impact peptide folding?

- Methodological Answer : The (R)-configuration at C2 introduces steric hindrance, altering peptide secondary structures. Circular dichroism (CD) and molecular dynamics simulations (AMBER force field) are used to analyze β-sheet stabilization. Compare with (S)-enantiomer to isolate stereospecific effects .

Q. What advanced analytical methods resolve trace impurities in batches of this compound?

- Methodological Answer :

- LC-MS/MS : Identifies hydrolyzed Fmoc byproducts (e.g., 2-amino-3-ethyl-pentanoic acid; [M+H] = 174.1) using electrospray ionization in positive mode .

- Chiral SFC : Supercritical fluid chromatography with CO/methanol modifiers separates diastereomers at ppm-level sensitivity .

Q. How can researchers resolve contradictions in biological activity data for peptides containing this residue?

- Methodological Answer : Discrepancies may arise from aggregation or off-target interactions. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.